molecular formula C9H14Cl2N4O5Pt B12753994 3-Aminocytidinedichloroplatinum(II) CAS No. 84738-86-3

3-Aminocytidinedichloroplatinum(II)

Cat. No.: B12753994
CAS No.: 84738-86-3
M. Wt: 524.22 g/mol
InChI Key: PONODDBYMYDKIL-UHFFFAOYSA-L
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Description

3-Aminocytidinedichloroplatinum(II) is a platinum(II) coordination complex featuring a cytidine derivative (3-aminocytidine) as the amine ligand. Structurally, it combines a platinum center with two chloride ligands and two amine groups from 3-aminocytidine, adopting a likely square-planar geometry typical of platinum(II) anticancer agents.

Properties

CAS No.

84738-86-3

Molecular Formula

C9H14Cl2N4O5Pt

Molecular Weight

524.22 g/mol

IUPAC Name

3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride

InChI

InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2

InChI Key

PONODDBYMYDKIL-UHFFFAOYSA-L

Canonical SMILES

C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple steps. The initial step typically includes the preparation of 1-beta-D-arabinofuranosylcytosine, which can be synthesized through the condensation of cytosine with D-arabinose. This reaction is usually carried out under acidic conditions to facilitate the formation of the glycosidic bond .

The next step involves the introduction of the platinum moiety. This is achieved by reacting 1-beta-D-arabinofuranosylcytosine with a platinum precursor, such as potassium tetrachloroplatinate(II), in the presence of a suitable ligand. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside analogs, while substitution reactions can produce a variety of platinum complexes with different ligands .

Scientific Research Applications

3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves multiple pathways:

Comparison with Similar Compounds

DNA Adduct Formation and Binding Modes

Platinum(II) complexes exert antitumor effects primarily through covalent binding to DNA, forming intra- or inter-strand crosslinks. Below is a comparative analysis:

Compound DNA Binding Mode Adduct Detection Method Cytotoxicity (IC50)* Key Reference Findings
Cisplatin Bifunctional (1,2-intrastrand) Immunocytochemistry 0.1–1 μM (varies by cell line) High tumor response linked to DNA adduct density
Carboplatin Bifunctional (slower kinetics) Immunoassays 10–50 μM Reduced toxicity vs. cisplatin; similar adduct profile
Monofunctional Pt(II) (e.g., cis-diammine(pyridine)chloroplatinum(II)) Monofunctional (single DNA bond) X-ray crystallography 5–20 μM Retains activity but avoids repair mechanisms
Transplatin (trans-dichloridoplatinum(II)) Ineffective crosslinking Cytotoxicity assays >100 μM Low activity due to non-crosslinking adducts
3-Aminocytidinedichloroplatinum(II) (hypothesized) Likely bifunctional Not reported Unknown Structural analogy suggests cisplatin-like binding

*IC50 values are approximate and cell line-dependent.

Key Insights :

  • Cisplatin and carboplatin form bifunctional DNA crosslinks, but carboplatin’s cyclobutanedicarboxylate ligand slows hydrolysis, reducing nephrotoxicity .
  • Monofunctional agents (e.g., pyridine-containing Pt(II)) evade nucleotide excision repair but show lower potency .
  • Transplatin derivatives exhibit minimal cytotoxicity due to ineffective adduct geometry, though acetylpyridine-modified trans complexes show moderate activity in some studies .
  • 3-Aminocytidinedichloroplatinum(II) likely mimics cisplatin’s bifunctional binding, but its cytidine ligand may alter uptake or adduct stability.

Ligand Effects on Stability and Toxicity

The amine ligand profoundly influences pharmacokinetics and toxicity:

  • Cisplatin (NH₃ ligands) : Rapid hydrolysis generates reactive [Pt(NH₃)₂(H₂O)₂]²⁺, causing nephrotoxicity .
  • Carboplatin (1,1-cyclobutanedicarboxylate) : More stable; slower hydrolysis reduces kidney damage .

Resistance Mechanisms

  • Cisplatin resistance arises from increased DNA repair (e.g., ERCC1 overexpression) or reduced uptake .
  • Monofunctional agents (e.g., pyridine-Pt(II)) bypass repair but face glutathione-mediated detoxification .
  • 3-Aminocytidinedichloroplatinum(II)’s cytidine moiety could either enhance resistance (if recognized by repair enzymes) or circumvent it (via altered adduct structure).

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